molecular formula C15H20BrN3O4 B13733101 (S)-4-(3-Bromopyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid

(S)-4-(3-Bromopyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid

Cat. No.: B13733101
M. Wt: 386.24 g/mol
InChI Key: GGKIQEVACCWZOT-LBPRGKRZSA-N
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Description

(S)-4-(3-Bromopyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a bromopyridinyl group and a tert-butoxycarbonyl-protected carboxylic acid. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(3-Bromopyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Introduction of the Bromopyridinyl Group: The bromopyridinyl group is introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with the piperazine intermediate.

    Protection of the Carboxylic Acid: The carboxylic acid group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(3-Bromopyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

(S)-4-(3-Bromopyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(3-Bromopyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The bromopyridinyl group can enhance binding affinity and specificity, while the piperazine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(3-Chloropyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
  • (S)-4-(3-Fluoropyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
  • (S)-4-(3-Methylpyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid

Uniqueness

(S)-4-(3-Bromopyridin-4-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid is unique due to the presence of the bromopyridinyl group, which can participate in specific chemical reactions and enhance biological activity. This makes it a valuable compound for targeted drug design and synthesis.

Properties

Molecular Formula

C15H20BrN3O4

Molecular Weight

386.24 g/mol

IUPAC Name

(2S)-4-(3-bromopyridin-4-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(22)19-7-6-18(9-12(19)13(20)21)11-4-5-17-8-10(11)16/h4-5,8,12H,6-7,9H2,1-3H3,(H,20,21)/t12-/m0/s1

InChI Key

GGKIQEVACCWZOT-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=NC=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=NC=C2)Br

Origin of Product

United States

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